molecular formula C11H11NO2 B555149 Ethyl indole-5-carboxylate CAS No. 32996-16-0

Ethyl indole-5-carboxylate

Cat. No. B555149
CAS RN: 32996-16-0
M. Wt: 189,22 g/mole
InChI Key: PDXPRWCJESNIIT-UHFFFAOYSA-N
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Description

Ethyl indole-5-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a reactant for synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions . The molecular formula of Ethyl indole-5-carboxylate is C11H11NO2 .


Synthesis Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Synthetic strategies of indole 2 and 3-carboxamide derivatives, the type, and mode of interaction of these derivatives against HLGP, HIV-1, renin enzyme, and structure–activity studies of these compounds were investigated . This method involves a Fischer indole synthesis, a Heck alkylation of an intermediate ketone enolate, transformation of a ketone carbonyl into an epoxide, and also conversion of an epoxide into an allylic alcohol .


Molecular Structure Analysis

The molecular structure of Ethyl indole-5-carboxylate is available as a 2d Mol file or as a computed 3d SD file . The molecular formula is C11H11NO2 and it has an average mass of 189.210 Da .


Chemical Reactions Analysis

The indole ring is highly reactive at its 3-position toward protonation, halogenation, alkylation, and acylation . Electrophilic substitution can be combined with inter- or intramolecular addition at C-2 .


Physical And Chemical Properties Analysis

Ethyl indole-5-carboxylate has a melting point of 96.5-97.5 °C, a predicted boiling point of 342.4±15.0 °C, and a predicted density of 1.210±0.06 g/cm3 . It should be stored in a sealed, dry place at room temperature .

Scientific Research Applications

  • Ethyl indole derivatives have shown potential as anti-inflammatory therapeutics, especially as inhibitors of 5-lipoxygenase, an enzyme linked to inflammatory and allergic disorders. For instance, ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, a benzo[g]indole-3-carboxylate derivative, demonstrated significant efficacy in reducing leukotriene B(4) production, a marker of inflammation (Karg et al., 2009).

  • Ethyl indole-2-carboxylate and its derivatives have been used in various synthetic chemical processes. For example, a study described a method for the C-3 acylation of ethyl indole-2-carboxylates to produce ethyl 3-acylindole-2-carboxylates, highlighting the versatility of these compounds in chemical synthesis (Murakami et al., 1985).

  • The Friedel-Crafts reaction involving ethyl indole-2-carboxylate has been explored to establish procedures for preparing ethyl 3-acylindole-2-carboxylates. This study showcased the diverse potential of indole derivatives in organic chemistry (Murakami et al., 1988).

  • Ethyl 2-methylindole-5-carboxylate has been synthesized from anilines, demonstrating the practical application of these compounds in producing complex organic structures (Gassman & Bergen, 2003).

  • Natural sources like marine sponges have been found to contain indole derivatives, such as 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester, highlighting the ecological significance and potential biomedical applications of these compounds (Abdjul et al., 2015).

  • The design, synthesis, and biological evaluation of ethyl 5-hydroxyindole-3-carboxylate derivatives as efficient inhibitors of human 5-lipoxygenase were investigated, further underlining their pharmacological potential in treating inflammatory diseases (Peduto et al., 2014).

Safety And Hazards

Ethyl indole-5-carboxylate causes skin irritation and serious eye irritation . It is recommended to wear suitable protective equipment, prevent dispersion of dust, and avoid contact with skin, eyes, and clothing . In case of accidental inhalation of vapors, move to fresh air .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities . Therefore, researchers took interest to synthesize various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name

ethyl 1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-14-11(13)9-3-4-10-8(7-9)5-6-12-10/h3-7,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXPRWCJESNIIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450838
Record name Ethyl indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl indole-5-carboxylate

CAS RN

32996-16-0
Record name Ethyl indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine 5-carboxyindole (4.8 g, 29.8 mmol) in 150 mL THF and carbonyldiimidazole (9.7 g, 59.6 mmol) and stir overnight at ambient temperature. Treat the reaction mixture with 25 mL EtOH and 1.2 g (29.8 mmol) of a 60% oil dispersion of NaH and stir for 2 hours. Concentration under vacuum gives a residue. Partition the residue between 150 mL EtOAc and 100 mL brine. Separate the layers, dry the organic layer over MgSO4, filter, and concentrated to an oil. Chromatograph on silica gel eluting with 1% MeOH in CHCl3 to give 7.2 g of an oil. Crystallize the oil from toluene gives the title compound: Analysis for C11H11NO2: calcd: C, 69.83; H, 5.86; N, 7.40; found: C, 69.82; H, 5.90; N, 7.38; ISMS 190 (M+1).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RL Hudkins - Heterocycles-Sendai Institute of Heterocyclic …, 1995 - library.navoiy-uni.uz
… Ethyl indole-5-carboxylate gave 2(5-indoly1)benzimidazole (3) in 66% yield and ethyl indole-6-carboxylate gave 2-(6indolyl)benzimidazole (4) in 72% yield. The reagent produced from …
Number of citations: 28 library.navoiy-uni.uz
SR Ashok, MK Shivananda, A Manikandan… - Bioorganic …, 2019 - Elsevier
… To a 100 ml single neck RB flask, N-substituted-ethyl-indole-5-carboxylate (1 eq), THF: MeOH: H 2 O (1:1:0.5) (20 V) were added and the reaction mass stirred for 5mins at 20–30 C. …
Number of citations: 8 www.sciencedirect.com
T Sundermann, W Hanekamp… - Journal of Enzyme …, 2016 - Taylor & Francis
Cytosolic phospholipase A 2 α (cPLA 2 α) and fatty acid amide hydrolase (FAAH) are serine hydrolases. cPLA 2 α is involved in the generation of pro-inflammatory lipid mediators, …
Number of citations: 4 www.tandfonline.com
JFP Andrews, PM Jackson, CJ Moody - Tetrahedron, 1993 - Elsevier
The pyrano[4,3-b]pyrrol-6-ones 7-9, 12 and 13 are stable cyclic analogues of pyrole-2,3-quinodimethane, and undergo Diels-Alder reaction with a range of alkynes to give, after loss of …
Number of citations: 38 www.sciencedirect.com
GX Ortiz Jr - 2016 - search.proquest.com
N-Heterocycles are ubiquitous in biologically active natural products and pharmaceuticals. Yet, new syntheses and modifications of N-heterocycles are continually of interest for the …
Number of citations: 2 search.proquest.com

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